REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][NH:6][C:5]2=[O:12].P(Cl)(Cl)(Cl)=O.[C:18]1(C)C=CC=CC=1.C(N(CC)CC)C>CO>[I:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][N:6]=[C:5]2[O:12][CH3:18]
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C2C(NC=NC2=CC1)=O
|
Name
|
|
Quantity
|
1.24 g
|
Type
|
reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.82 g
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CO
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
While the mixture was stirred at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 20 mL-volume glass vessel equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated to 75° C.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to room temperature
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 15 minutes at the same temperature
|
Duration
|
15 min
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C2C(=NC=NC2=CC1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |